molecular formula C8H14O3 B14268947 Methyl 2-(propoxymethyl)prop-2-enoate CAS No. 138298-94-9

Methyl 2-(propoxymethyl)prop-2-enoate

Cat. No.: B14268947
CAS No.: 138298-94-9
M. Wt: 158.19 g/mol
InChI Key: OVZWLGCWEYISAY-UHFFFAOYSA-N
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Description

Methyl 2-(propoxymethyl)prop-2-enoate is an α,β-unsaturated ester characterized by a methyl ester group, a propoxymethyl substituent at the α-carbon, and a conjugated double bond. This compound’s reactivity and properties are influenced by its electron-withdrawing ester group and the steric effects of the propoxymethyl chain.

Properties

CAS No.

138298-94-9

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl 2-(propoxymethyl)prop-2-enoate

InChI

InChI=1S/C8H14O3/c1-4-5-11-6-7(2)8(9)10-3/h2,4-6H2,1,3H3

InChI Key

OVZWLGCWEYISAY-UHFFFAOYSA-N

Canonical SMILES

CCCOCC(=C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(propoxymethyl)prop-2-enoate typically involves the esterification of acrylic acid with propoxymethyl alcohol in the presence of a catalyst. Common catalysts used in this reaction include sulfuric acid or ion exchange resins. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound is often achieved through bulk polymerization. This method involves the use of acetic acid and benzoyl peroxide as initiators. The polymerization process is conducted in a solvent at a specific temperature, with polyvinyl alcohol acting as a dispersant .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(propoxymethyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The propoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted acrylates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-(propoxymethyl)prop-2-enoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 2-(propoxymethyl)prop-2-enoate involves the hydrolysis of the ester group, leading to the formation of acrylic acid. This hydrolysis is a detoxification mechanism that helps in the breakdown and elimination of the compound from biological systems. The molecular targets and pathways involved in this process include various enzymes that catalyze the hydrolysis reaction .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their comparative properties:

Compound Name Substituents/Modifications Key Properties/Applications Evidence Source
Methyl prop-2-enoate Simple methyl ester, no substituents Antifungal activity against C. sativus; used in polymer synthesis
Ethyl prop-2-enoate Ethyl ester group Common monomer in acrylic polymers; higher volatility compared to methyl esters
Methyl 2-methylprop-2-enoate Methyl group at α-carbon Polymer component (e.g., with ethenyl acetate); industrial coatings
Methyl 2-(3,4-dichlorophenyl)prop-2-enoate Dichlorophenyl substituent High molecular weight (231.08 g/mol); potential agrochemical intermediate
Methyl 2-(3-chloro-4-fluorophenyl)prop-2-enoate Halogenated aryl substituent Increased lipophilicity; bioactive applications
2-Ethoxyethyl prop-2-enoate Ethoxyethyl chain Lower reactivity due to electron-donating ether group; solvent applications

Antifungal Activity

  • Methyl prop-2-enoate exhibits antifungal effects against C. sativus on PDA and WA media, whereas methyl propanoate (saturated analog) lacks this activity . This highlights the critical role of the α,β-unsaturated system in bioactivity, likely due to electrophilic reactivity.
  • Methyl 2-(propoxymethyl)prop-2-enoate is expected to show enhanced antifungal properties compared to simpler esters, as the propoxymethyl group may improve membrane permeability or target binding.

Polymerization Behavior

  • Methyl 2-methylprop-2-enoate forms copolymers with ethenyl acetate and 2-ethylhexyl acrylate, yielding materials for coatings and adhesives .
  • Ethyl prop-2-enoate polymers are less rigid than methyl-based analogs, illustrating how ester alkyl chains modulate material properties .

Physicochemical Properties

  • Halogenated derivatives (e.g., methyl 2-(3,4-dichlorophenyl)prop-2-enoate) exhibit higher molecular weights and melting points compared to non-halogenated esters, enhancing their stability in harsh environments .
  • The propoxymethyl group in the target compound likely increases hydrophobicity, impacting solubility and bioavailability.

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